molecular formula C25H22ClN3OS B2430980 N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207026-75-2

N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2430980
CAS No.: 1207026-75-2
M. Wt: 447.98
InChI Key: CLQUQDXPJSAPCG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorophenyl group, an imidazole ring, and thioacetamide linkage, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Thioacetamide Formation: The thioacetamide group is introduced by reacting the imidazole derivative with thioacetic acid under controlled conditions.

    Chlorophenyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Amines and Alcohols: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with DNA: Modulating gene expression and affecting cellular functions.

    Disrupting Cell Membranes: Altering membrane permeability and affecting cell viability.

Comparison with Similar Compounds

N-(3-chlorophenyl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can be compared with other similar compounds, such as:

    N-(3-chlorophenyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide: Lacks the p-tolyl group, which may affect its chemical and biological properties.

    N-(3-chlorophenyl)-2-((1-(p-tolyl)-5-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide: Has a different substitution pattern on the imidazole ring, potentially leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both o-tolyl and p-tolyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3OS/c1-17-10-12-19(13-11-17)23-15-27-25(29(23)22-9-4-3-6-18(22)2)31-16-24(30)28-21-8-5-7-20(26)14-21/h3-15H,16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQUQDXPJSAPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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